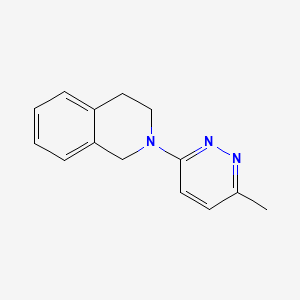
5-bromo-2-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C1=NC(Cl)=NC=C1Br)C . This indicates that the compound contains a pyrimidine ring with bromine and chlorine substituents, as well as a dimethylamino group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 236.50 g/mol . The compound’s empirical formula isC6H7BrClN3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
5-bromo-2-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide and its derivatives have been synthesized and characterized to explore their potential applications in various scientific research areas. For instance, the synthesis and characterization of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been reported. These compounds were studied for their intermolecular interactions, X-ray structure, Hirshfeld surface analysis, and DFT calculations, highlighting the importance of hydrogen bonding and π-interactions in their stabilization (Saeed et al., 2020).
Biological Activities and Medicinal Chemistry
Research into benzofuran analogues, including those derived from 5-bromosalicylaldehyde, has shown significant antimicrobial and pharmacological activities. These compounds were synthesized and screened for their biological properties, indicating the potential for therapeutic applications (Parameshwarappa et al., 2008).
Novel Drug Discovery and Development
A novel and practical industrial process for scaling up the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy, demonstrates the compound's relevance in drug development. This process involves a series of chemical reactions starting from dimethyl terephthalate, showcasing the compound's role in the synthesis of medically significant molecules (Zhang et al., 2022).
Antagonists for Therapeutic Targets
The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including reactions with 5-bromo-2-hydroxybenzaldehyde, have been explored for their potential as CCR5 antagonists. This research points towards the application of such compounds in developing therapies targeting the CCR5 receptor, with implications for treating conditions like HIV (Cheng De-ju, 2014).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Wirkmechanismus
Mode of Action
It is known that many benzamide derivatives interact with their targets through covalent bonding. The bromine and chlorine atoms present in the compound could potentially be involved in halogen bonding with target proteins.
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives are often involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and protein-protein interactions .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data . Based on its chemical structure, it could potentially form strong covalent bonds with other molecules, act as a catalyst, or serve as a substrate for various enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target proteins. The presence of other chemicals could influence its absorption or metabolism .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[4-(dimethylamino)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O/c1-17(2)8-4-3-7-16-13(18)11-9-10(14)5-6-12(11)15/h5-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVANWOBZHZAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

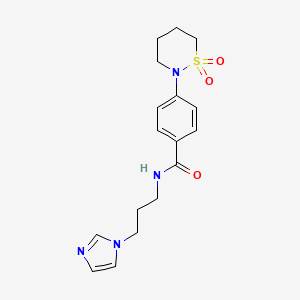
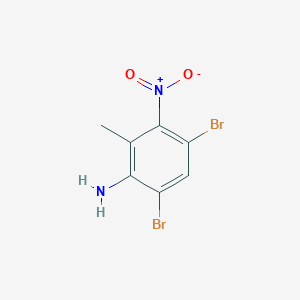

![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)
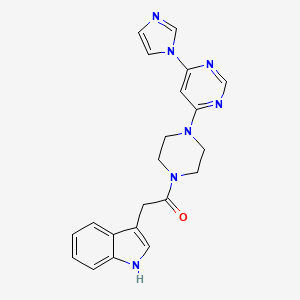
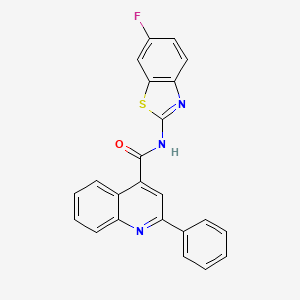

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2468566.png)
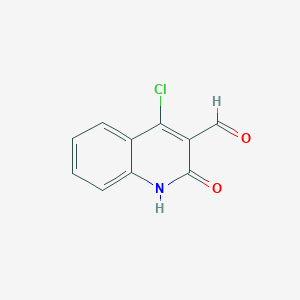

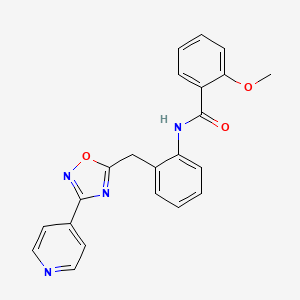
![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)
![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)
